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Compound of Interest

Compound Name: 6-Ethoxy-5-methylnicotinaldehyde

Cat. No.: B597603

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis and biological
evaluation of 6-Ethoxy-5-methylnicotinaldehyde, a substituted pyridine derivative of interest
in medicinal chemistry and drug discovery. Due to its structural similarity to known nicotinic
acetylcholine receptor (hAAChR) modulators, this compound is a candidate for investigation as a
modulator of cholinergic signaling. The provided protocols include a proposed synthetic route,
methods for purification and characterization, and a cell-based assay to evaluate its activity at
the human a7 nicotinic acetylcholine receptor.
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Property Value

IUPAC Name 6-ethoxy-5-methylpyridine-3-carbaldehyde
6-Ethoxy-5-methylnicotinaldehyde, 2-Ethoxy-3-

Synonyms o
methylpyridine-5-carboxaldehyde

CAS Number 1128-75-2

Molecular Formula CoH11NO:2

Molecular Weight 165.19 g/mol

Structure 3 f@\/o "

!
H

Proposed Synthesis Protocol: Vilsmeier-Haack
Formylation

This protocol describes a potential route for the synthesis of 6-Ethoxy-5-
methylnicotinaldehyde from the commercially available precursor, 2-ethoxy-3-methylpyridine.
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich
aromatic and heteroaromatic compounds.

Workflow of the Synthesis:
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Caption: Synthetic workflow for 6-Ethoxy-5-methylnicotinaldehyde.

Materials and Reagents:

2-Ethoxy-3-methylpyridine

Phosphorus oxychloride (POCIs)

N,N-Dimethylformamide (DMF), anhydrous

Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO3) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSQOa)

Silica gel for column chromatography

Ethyl acetate and hexanes for elution
Procedure:

e Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped
with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-
Dimethylformamide (DMF, 3 equivalents). Cool the flask to O °C in an ice bath. Slowly add
phosphorus oxychloride (POCIs, 1.2 equivalents) dropwise via the dropping funnel,
maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the
Vilsmeier reagent.

o Reaction with Precursor: Dissolve 2-ethoxy-3-methylpyridine (1 equivalent) in anhydrous
dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0
°C.

e Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

e Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C and
carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate
(NaHCO:s) until gas evolution ceases.

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane (3 x volumes).

e Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium
chloride (brine) solution. Dry the organic layer over anhydrous magnesium sulfate (MgSOa).
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o Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure

using a rotary evaporator.

« Purification: Purify the crude product by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes as the eluent, to yield the pure 6-Ethoxy-5-

methylnicotinaldehyde.

Characterization of 6-Ethoxy-5-

methylnicotinaldehyde

The identity and purity of the synthesized compound should be confirmed by spectroscopic

methods.
Analysis Expected Results
Signals corresponding to the aldehyde proton
~9.9 ppm), aromatic protons on the pyridine
14 NMR (_ ppm) p Py
ring, the ethoxy group (quartet and triplet), and
the methyl group (singlet).
Peaks for the aldehyde carbonyl carbon (~190
13C NMR ppm), carbons of the pyridine ring, and carbons
of the ethoxy and methyl groups.
A molecular ion peak corresponding to the
Mass Spectrometry (MS) calculated mass of the compound (m/z =

165.08).

Infrared (IR) Spectroscopy

Characteristic absorption bands for the
aldehyde C=0 stretch (~1700 cm~1t) and C-H
stretch (~2820 and 2720 cm~1), as well as

aromatic C=C and C-N stretching vibrations.

Biological Evaluation: a7 nAChR Calcium Flux

Assay
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This protocol describes a cell-based functional assay to determine if 6-Ethoxy-5-
methylnicotinaldehyde acts as an agonist or modulator of the human a7 nicotinic
acetylcholine receptor (hAAChR). The assay measures changes in intracellular calcium
concentration upon compound application using a fluorescent calcium indicator.

Experimental Workflow:

(Plate a7 nAChR-expressing cells)

Load cells with a calcium-sensitive dye
(e.g., Fluo-8 AM)

l

Add 6-Ethoxy-5-methylnicotinaldehyde

l

Measure fluorescence intensity
(FLIPR or plate reader)
G\nalyze dose-response curve)

Click to download full resolution via product page

Caption: Workflow for the a7 nAChR calcium flux assay.

Materials and Reagents:

o HEK293 or CHO cell line stably expressing the human a7 nAChR
e Cell culture medium (e.g., DMEM with 10% FBS)

e Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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e Fluorescent calcium indicator dye (e.g., Fluo-8 AM)

e Pluronic F-127

o 6-Ethoxy-5-methylnicotinaldehyde (test compound)

o Acetylcholine or another known a7 agonist (positive control)
e 0-Bungarotoxin or a known a7 antagonist (negative control)
o 384-well black-walled, clear-bottom assay plates

o Afluorescence imaging plate reader (FLIPR) or a microplate reader with a fluorescent
detector

Procedure:

o Cell Plating: Seed the a7 nAChR-expressing cells into 384-well black-walled, clear-bottom
plates at an appropriate density and allow them to adhere and grow overnight.

e Dye Loading: Prepare a loading buffer containing the fluorescent calcium indicator (e.g.,
Fluo-8 AM) and Pluronic F-127 in the assay buffer. Remove the cell culture medium from the
plates and add the dye-loading buffer to each well. Incubate the plates at 37 °C for 1 hour.

o Compound Preparation: Prepare serial dilutions of 6-Ethoxy-5-methylnicotinaldehyde, the
positive control agonist, and the negative control antagonist in the assay buffer.

o Fluorescence Measurement: Place the dye-loaded cell plate into the fluorescence imaging
plate reader (FLIPR). Measure the baseline fluorescence.

o Compound Addition and Data Acquisition: The instrument will add the prepared compounds
to the wells while simultaneously recording the fluorescence intensity over time.

o Data Analysis: Calculate the change in fluorescence from baseline for each well. For agonist
testing, plot the fluorescence change against the concentration of the test compound to
generate a dose-response curve and determine the ECso value. For antagonist testing, pre-
incubate the cells with the test compound before adding the positive control agonist and
measure the inhibition of the agonist response to determine the I1Cso value.
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Potential Sighaling Pathway

Activation of the a7 nicotinic acetylcholine receptor, a ligand-gated ion channel, primarily leads
to an influx of cations, including a significant influx of Ca2*. This initial calcium signal can then

trigger a cascade of downstream events.

Plasma Membrane
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Caption: Putative signaling pathway upon a7 nAChR activation.

The activation of a7 nAChRs by an agonist leads to direct calcium influx through the receptor's
ion channel.[1][2] This influx, along with sodium entry, causes membrane depolarization, which
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in turn can activate voltage-dependent calcium channels (VDCCSs), leading to further calcium
entry.[1][2] The rise in intracellular calcium can trigger calcium-induced calcium release (CICR)
from intracellular stores like the endoplasmic reticulum (ER).[1][2] This amplified calcium signal
can then modulate a variety of downstream cellular processes, including neurotransmitter
release, activation of protein kinases, and changes in gene expression.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4002362/
https://pubmed.ncbi.nlm.nih.gov/19448647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4002362/
https://pubmed.ncbi.nlm.nih.gov/19448647/
https://pubmed.ncbi.nlm.nih.gov/19448647/
https://www.researchgate.net/publication/24433525_Nicotinic_acetylcholine_receptor-mediated_calcium_signaling_in_the_nervous_system
https://www.benchchem.com/product/b597603?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4002362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4002362/
https://pubmed.ncbi.nlm.nih.gov/19448647/
https://pubmed.ncbi.nlm.nih.gov/19448647/
https://www.researchgate.net/publication/24433525_Nicotinic_acetylcholine_receptor-mediated_calcium_signaling_in_the_nervous_system
https://www.benchchem.com/product/b597603#6-ethoxy-5-methylnicotinaldehyde-experimental-protocol
https://www.benchchem.com/product/b597603#6-ethoxy-5-methylnicotinaldehyde-experimental-protocol
https://www.benchchem.com/product/b597603#6-ethoxy-5-methylnicotinaldehyde-experimental-protocol
https://www.benchchem.com/product/b597603#6-ethoxy-5-methylnicotinaldehyde-experimental-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b597603?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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